molecular formula C16H25FN6O4S B12775952 Melogliptin mesylate CAS No. 869368-93-4

Melogliptin mesylate

Cat. No.: B12775952
CAS No.: 869368-93-4
M. Wt: 416.5 g/mol
InChI Key: IAWFHPXSNMKWIL-QVYXHAGSSA-N
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Description

Melogliptin mesylate is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). It is primarily investigated for its potential use in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, which in turn enhance the secretion of insulin and decrease the levels of glucagon, thereby improving glycemic control in patients with type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melogliptin mesylate involves several steps, starting from the appropriate precursor molecules. The key steps typically include the formation of the core structure, followed by the introduction of functional groups necessary for DPP-4 inhibition. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Melogliptin mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

Mechanism of Action

Melogliptin mesylate exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 normally degrades incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which enhance insulin secretion and decrease glucagon levels. This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Uniqueness

Melogliptin mesylate is unique in its specific molecular structure, which confers high selectivity and potency for DPP-4 inhibition. Compared to other DPP-4 inhibitors, this compound has shown a favorable safety and tolerability profile, with a low incidence of hypoglycemia and neutral effects on body weight .

Properties

CAS No.

869368-93-4

Molecular Formula

C16H25FN6O4S

Molecular Weight

416.5 g/mol

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile;methanesulfonic acid

InChI

InChI=1S/C15H21FN6O.CH4O3S/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21;1-5(2,3)4/h9-14,19H,1-4,6-8H2;1H3,(H,2,3,4)/t11-,12-,13+,14-;/m0./s1

InChI Key

IAWFHPXSNMKWIL-QVYXHAGSSA-N

Isomeric SMILES

CS(=O)(=O)O.C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F

Canonical SMILES

CS(=O)(=O)O.C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F

Origin of Product

United States

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